Methyl 3,5-difluoro-2-nitrophenylacetate
Overview
Description
Methyl 3,5-difluoro-2-nitrophenylacetate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.15 g/mol . It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-2-nitrophenylacetate typically involves the esterification of 3,5-difluoro-2-nitrophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoro-2-nitrophenylacetate undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,5-difluoro-2-aminophenylacetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 3,5-difluoro-2-nitrophenylacetic acid.
Scientific Research Applications
Methyl 3,5-difluoro-2-nitrophenylacetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-2-nitrophenylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluoro-2-aminophenylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 3,5-dichloro-2-nitrophenylacetate: Similar structure but with chlorine atoms instead of fluorine atoms.
Methyl 3,5-difluoro-4-nitrophenylacetate: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
Methyl 3,5-difluoro-2-nitrophenylacetate is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various chemical and biological studies .
Properties
IUPAC Name |
methyl 2-(3,5-difluoro-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDKBLPQUCEYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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